molecular formula C14H21N3O2S B2712878 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide CAS No. 1798023-99-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide

Cat. No. B2712878
CAS RN: 1798023-99-0
M. Wt: 295.4
InChI Key: BGGOHUSJMPBOHI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine derivatives are a class of compounds that have shown potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors .


Synthesis Analysis

The synthesis of these compounds involves several steps. For instance, the SEM group of a compound was deprotected by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as ATR-FTIR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions of these compounds can be influenced by various factors. For example, the replacement of the methoxy group at the 3-position of the phenyl ring with chlorine decreased FGFR1 potency and cellular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the yield, melting point, and spectral data can be obtained from ATR-FTIR, 1H NMR, and 13C NMR analyses .

Scientific Research Applications

Antimicrobial Activity of Sulfonate Derivatives

Research has explored the synthesis of novel functionalized N-sulfonates, including derivatives of pyrrolidinyl, which demonstrated potential antimicrobial and antifungal activities. These studies highlight the chemical's use as an intermediate to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, enhancing water solubility and anionic character. Compounds with similar structures have shown high activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide in antimicrobial applications (Fadda et al., 2016).

Catalysis and Synthesis Applications

The compound's structure is relevant in catalysis and synthetic chemistry, where its derivatives are used in cross-coupling reactions. These reactions are fundamental in creating complex organic molecules, indicating the compound's role in synthesizing pyrrolidinyl-substituted secondary and tertiary sulfonamides. Such methodologies are crucial for developing pharmaceuticals and agrochemicals, showcasing the broad applicability of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide in organic synthesis (Han, 2010).

Material Science and Polymerization

In material science, the compound's derivatives have been investigated for their role in the polymerization processes. For instance, conducting polymers like poly((4-(3-pyrrolyl))butane sulfonate) have been synthesized using techniques such as electrohydrodynamic processing. These materials are significant for their electrical conductivity and potential applications in electronic devices, highlighting the importance of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide in developing new materials (Innis et al., 2000).

Electrochemistry and Supercapacitors

Electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids demonstrates the compound's utility in electrochemistry, particularly in the fabrication of hybrid supercapacitors. These findings point to the potential of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide derivatives in enhancing the performance of energy storage devices, underlining its significance in advancing electrochemical technologies (Biso et al., 2008).

Mechanism of Action

These compounds can inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . They can inhibit tumor growth in vivo and induce cell cycle arrest in G2/M and S phases .

Future Directions

The future directions for these compounds could involve the design of new inhibitors against colorectal cancer . They could also involve the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-2-3-12-20(18,19)16-9-5-10-17-11-7-13-6-4-8-15-14(13)17/h4,6-8,11,16H,2-3,5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGOHUSJMPBOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCCN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide

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